molecular formula C2H5NO2 B567140 Nitroethane-2,2,2-d3 CAS No. 1219802-04-6

Nitroethane-2,2,2-d3

Cat. No.: B567140
CAS No.: 1219802-04-6
M. Wt: 78.085
InChI Key: MCSAJNNLRCFZED-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitroethane-2,2,2-d3 is a deuterated form of nitroethane, where the hydrogen atoms are replaced with deuterium. This compound has the chemical formula C2H2D3NO2 and is used primarily in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing nitroethane involves reacting sodium ethyl sulfate with a metal nitrite, such as sodium nitrite or potassium nitrite. This reaction displaces the sulfate group in sodium ethyl sulfate with the nitrite group, resulting in the formation of nitroethane . For the deuterated version, deuterated reagents would be used to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of nitroethane typically involves the nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces several nitroalkanes, including nitroethane . The deuterated version would require the use of deuterated starting materials to achieve the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions

Nitroethane-2,2,2-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitroethane-2,2,2-d3 is unique due to its deuterium atoms, which provide distinct isotopic labeling useful in various research applications. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

1,1,1-trideuterio-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAJNNLRCFZED-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitroethane
Name
3,5-dimethylisoxazole
[Compound]
Name
4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole

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